8-(2-Methylphenyl)-6-azaspiro[3.4]octane
Description
Properties
Molecular Formula |
C14H19N |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
8-(2-methylphenyl)-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C14H19N/c1-11-5-2-3-6-12(11)13-9-15-10-14(13)7-4-8-14/h2-3,5-6,13,15H,4,7-10H2,1H3 |
InChI Key |
UWLFDGYFZQAWKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CNCC23CCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Methylphenyl)-6-azaspiro[3.4]octane can be achieved through several routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. This process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
8-(2-Methylphenyl)-6-azaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce new functional groups such as halides or amines.
Scientific Research Applications
8-(2-Methylphenyl)-6-azaspiro[3.4]octane has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions due to its unique structure.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 8-(2-Methylphenyl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Structural and Substituent Analysis
The 6-azaspiro[3.4]octane core is common among analogs, but substituent variations significantly influence properties and activity:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 2-methylphenyl group (electron-donating) may enhance lipophilicity compared to 4-chlorophenyl (electron-withdrawing), affecting membrane permeability in antibacterial activity .
- Functional Group Diversity : Sulfonyl and triazole substituents improve solubility and target interaction, while nitro furoyl groups (e.g., in ) confer potent antitubercular activity .
Key Findings :
- Spectrum Limitations: Most 6-azaspiro[3.4]octane derivatives lack activity against P. aeruginosa, likely due to efflux pumps or membrane impermeability .
- Substituent-Driven Activity : Cyclopropane-containing analogs (e.g., 6a, 6c in ) show activity against K. pneumoniae, while triazole derivatives (e.g., 6b) are less effective against A. baumannii .
Biological Activity
8-(2-Methylphenyl)-6-azaspiro[3.4]octane is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which is known to interact with various biological targets. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula: C14H17N
Molecular Weight: 213.29 g/mol
IUPAC Name: this compound
Canonical SMILES: CC1=CC=CC=C1C2CCN(C2)C1
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems, particularly through interactions with muscarinic acetylcholine receptors (mAChRs). Research indicates that compounds with similar structures can act as agonists or antagonists at these receptors, influencing cognitive functions and potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and schizophrenia .
Pharmacological Properties
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Cognitive Enhancement: The compound has been shown to improve cognitive function in animal models, suggesting its potential use in treating cognitive deficits associated with psychiatric disorders .
- Antimicrobial Activity: Preliminary investigations indicate that derivatives of spirocyclic compounds exhibit significant antimicrobial properties, particularly against drug-resistant strains of bacteria and fungi .
- Anticancer Potential: The spirocyclic framework has been recognized for its ability to inhibit specific cancer-related pathways, making it a candidate for further development in oncology .
Case Study 1: Cognitive Function in Schizophrenia Models
In a study examining the effects of mAChR agonists on cognitive deficits induced by scopolamine in rats, this compound demonstrated a dose-dependent improvement in memory performance. The effective dose was comparable to established treatments like donepezil, indicating its potential as a therapeutic agent for cognitive impairments associated with schizophrenia .
Case Study 2: Antimicrobial Efficacy
A series of derivatives based on the spirocyclic structure were synthesized and tested against Mycobacterium tuberculosis. One derivative exhibited a minimal inhibitory concentration (MIC) of 0.016 μg/mL, showcasing the potential of this class of compounds in developing new antitubercular agents .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is beneficial.
Q & A
Q. How to align spirocyclic research with ethical guidelines for chemical safety?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
